

Application Notes and Protocols for 9-Propenyladenine

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Compound of Interest

Compound Name: 9-Propenyladenine

Cat. No.: B560649

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Product Information

Product Name: **9-Propenyladenine** Synonyms: 9-(1E)-1-Propen-1-yl-9H-purin-6-amine, (E)-9-(prop-1-en-1-yl)-9H-purin-6-amine, Tenofovir Disoproxil USP Related Compound B, Tenofovir Impurity B.[1][2] Primary Use: **9-Propenyladenine** is a known mutagenic impurity of Tenofovir Disoproxil Fumarate. It is primarily used as a pharmaceutical reference standard for the identification and quantification of impurities in Tenofovir Disoproxil Fumarate active pharmaceutical ingredient (API) and finished drug products. Its application is critical for analytical method development, method validation, and routine quality control testing to ensure the safety and purity of the final drug product.[3]

Chemical and Physical Properties

The fundamental chemical and physical properties of **9-Propenyladenine** are summarized below.

Property	Value	Reference
CAS Number	1446486-33-4 (for the (E)-isomer)	[3]
4121-40-8		
Molecular Formula	C ₈ H ₉ N ₅	[4]
Molecular Weight	175.19 g/mol	[4]
Appearance	Solid	
Purity (Typical)	>95% (by HPLC)	[3]
Solubility	Soluble in DMSO (≥ 29 mg/mL)	[5]

Handling and Storage Guidelines

Proper handling and storage are crucial to maintain the integrity and stability of **9-Propenyladenine**.

Safety Precautions

9-Propenyladenine is classified as a mutagenic impurity.[5] Standard laboratory safety protocols for handling potentially hazardous chemicals should be strictly followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE at all times, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile gloves).[6] [7]
- **Engineering Controls:** Handle the solid compound and concentrated stock solutions in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.
- **Exposure:** In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.

- **Waste Disposal:** Dispose of waste materials containing **9-Propenyladenine** in accordance with local, state, and federal regulations for hazardous chemical waste.^{[8][9]} Do not dispose of down the drain.

Storage Conditions

To ensure long-term stability, **9-Propenyladenine** should be stored under the conditions outlined in the tables below. It is critical to prevent repeated freeze-thaw cycles for solutions.^[5]^[10]

Table 3.2.1: Storage of Solid (Neat) Compound

Condition	Temperature	Duration	Notes
Long-term	-20°C	Up to 1 year	Store in a tightly sealed, light-resistant container.
+5°C	See manufacturer's recommendation	Some suppliers recommend refrigeration. ^[2]	

Table 3.2.2: Storage of Stock Solutions (in DMSO)

Condition	Temperature	Duration	Notes
Long-term	-80°C	Up to 2 years	Recommended for maximum stability. Aliquot into single-use vials to avoid freeze-thaw cycles. ^[5]
Short-term	-20°C	Up to 1 year	Aliquot into single-use vials to avoid freeze-thaw cycles. ^[5]

Note on Freeze-Thaw Cycles: Repeated freezing and thawing of solutions can lead to degradation of the compound and the introduction of variability in experimental results. It is

strongly recommended to prepare single-use aliquots of stock solutions.[\[5\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

Protocol for Preparation of Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **9-Propenyladenine** in DMSO.

Materials:

- **9-Propenyladenine** (solid)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Calibrated analytical balance
- Vortex mixer
- Sterile, light-protecting, cryo-compatible vials

Procedure:

- Equilibrate the **9-Propenyladenine** vial to room temperature before opening to prevent moisture condensation.
- Weigh out the required amount of **9-Propenyladenine** powder using a calibrated analytical balance in a chemical fume hood. For a 10 mM solution, this would be approximately 1.75 mg per 1 mL of DMSO.
- Add the appropriate volume of anhydrous DMSO to the vial containing the compound.
- Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief ultrasonication may be used to aid dissolution if necessary.
- Dispense the stock solution into single-use aliquots in sterile, light-protecting vials.
- Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

- Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[\[5\]](#)

Protocol: Use as a Reference Standard in HPLC Analysis of Tenofovir

This protocol provides a representative methodology for using **9-Propenyladenine** as a reference standard in a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for impurity profiling of Tenofovir Disoproxil Fumarate.

Objective: To identify and quantify **9-Propenyladenine** in a Tenofovir Disoproxil Fumarate sample.

Materials:

- **9-Propenyladenine** reference standard stock solution (e.g., 1 mg/mL in Diluent)
- Tenofovir Disoproxil Fumarate test sample
- HPLC system with UV or PDA detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase A: 0.01M Potassium Dihydrogen Phosphate buffer, pH adjusted to 4.0[\[12\]](#)
- Mobile Phase B: Acetonitrile
- Diluent: Mobile Phase A and Acetonitrile mixture (e.g., 70:30 v/v)[\[13\]](#)

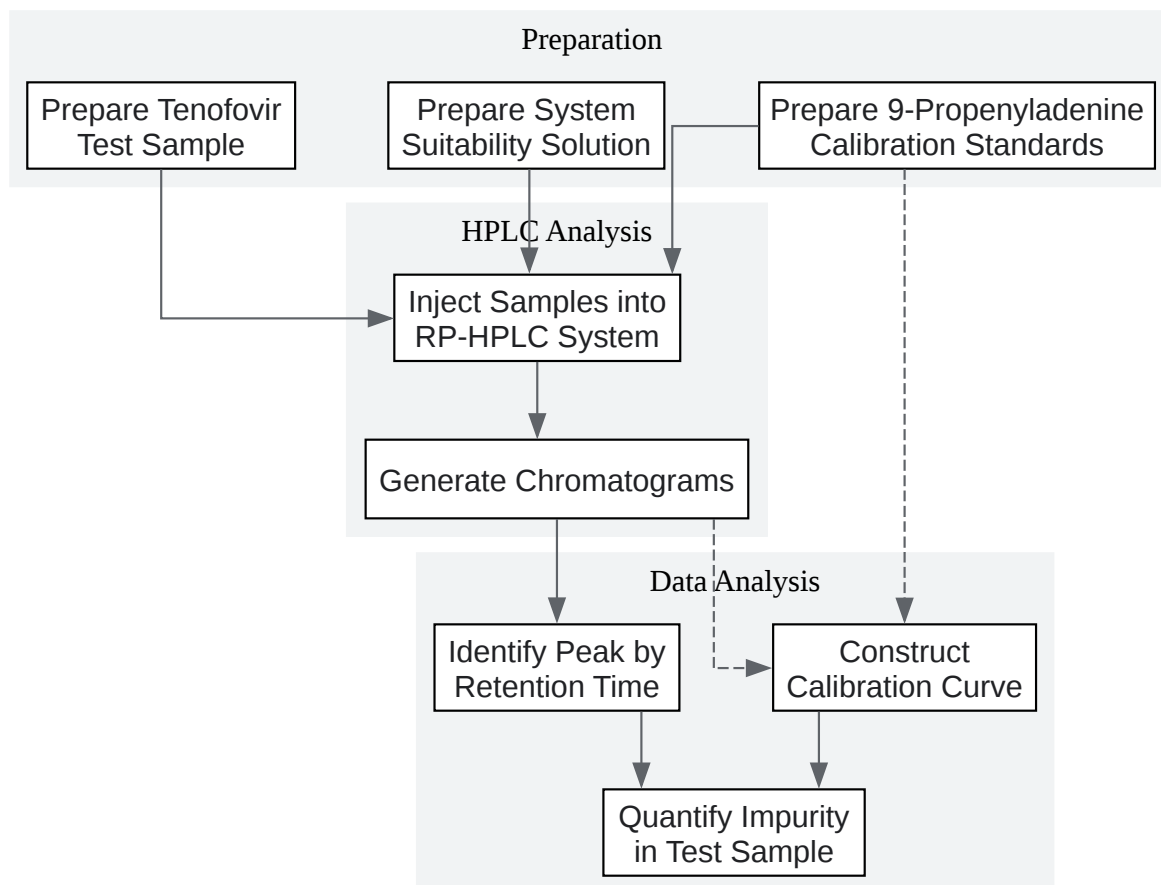
Chromatographic Conditions (Example):

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	Gradient elution with Mobile Phase A and B
Flow Rate	1.0 mL/min
Detection Wavelength	260 nm ^[13]
Column Temperature	30°C
Injection Volume	10 µL

Procedure:

- **System Suitability:** Prepare a system suitability solution containing Tenofovir and a known concentration of **9-Propenyladenine**. Inject this solution to verify chromatographic parameters such as resolution, tailing factor, and theoretical plates.
- **Standard Preparation:** Prepare a series of calibration standards by diluting the **9-Propenyladenine** stock solution with the diluent to achieve a range of concentrations that bracket the expected impurity level.
- **Sample Preparation:** Accurately weigh and dissolve the Tenofovir Disoproxil Fumarate test sample in the diluent to a known concentration.
- **Chromatographic Run:** Inject the prepared standards and the test sample into the HPLC system.
- **Data Analysis:**
 - Identify the **9-Propenyladenine** peak in the test sample chromatogram by comparing its retention time with that of the reference standard.
 - Construct a calibration curve by plotting the peak area of the **9-Propenyladenine** standards against their concentrations.

- Quantify the amount of **9-Propenyladenine** in the test sample by interpolating its peak area from the calibration curve.



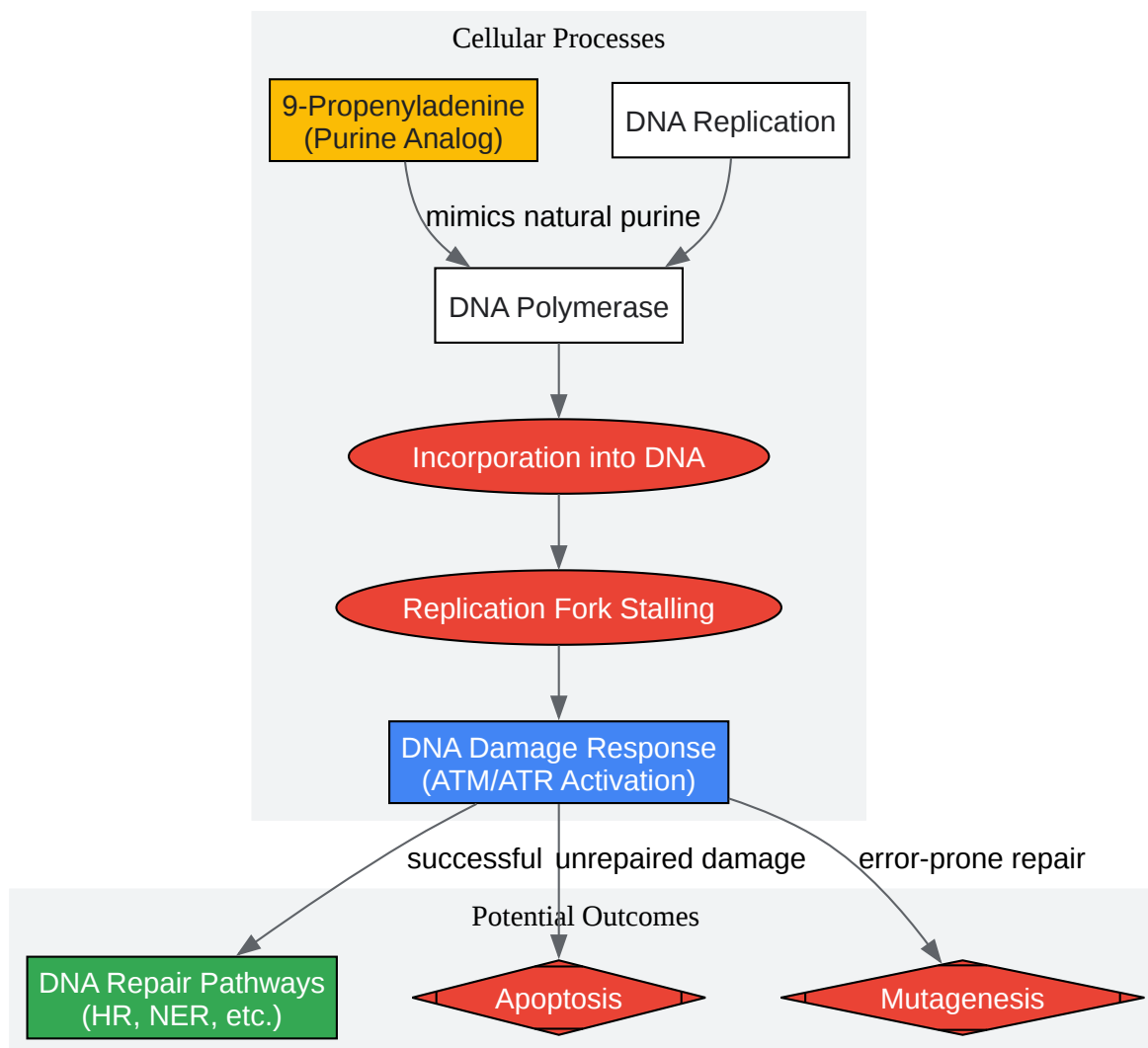
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Caption: Workflow for HPLC impurity analysis using **9-Propenyladenine**.

Mechanism of Action and Biological Relevance

As a purine analog, **9-Propenyladenine**'s mutagenicity is likely linked to its interaction with DNA replication and repair machinery. Purine analogs can be mistakenly recognized by cellular enzymes and incorporated into DNA during replication.[1][14] This can disrupt the normal DNA structure, leading to stalled replication forks and the activation of DNA Damage Response

(DDR) pathways.[15][16] If the damage is extensive or not properly repaired by pathways such as homologous recombination (HR) or nucleotide excision repair (NER), it can result in permanent mutations or lead to programmed cell death (apoptosis).[17][18]



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Caption: Plausible signaling pathway for **9-Propenyladenine** genotoxicity.

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